Sperabillin A dihydrochloride

描述

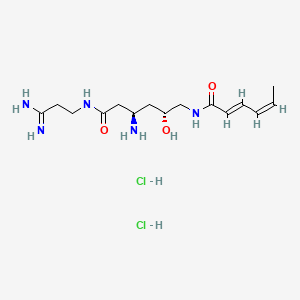

Structure

3D Structure of Parent

属性

CAS 编号 |

111337-87-2 |

|---|---|

分子式 |

C15H29Cl2N5O3 |

分子量 |

398.3 g/mol |

IUPAC 名称 |

(3R,5R)-3-amino-N-(3-amino-3-iminopropyl)-6-[[(2E,4Z)-hexa-2,4-dienoyl]amino]-5-hydroxyhexanamide;dihydrochloride |

InChI |

InChI=1S/C15H27N5O3.2ClH/c1-2-3-4-5-14(22)20-10-12(21)8-11(16)9-15(23)19-7-6-13(17)18;;/h2-5,11-12,21H,6-10,16H2,1H3,(H3,17,18)(H,19,23)(H,20,22);2*1H/b3-2-,5-4+;;/t11-,12-;;/m1../s1 |

InChI 键 |

OQKJNDABNFAQAJ-JDZFPWRWSA-N |

手性 SMILES |

C/C=C\C=C\C(=O)NC[C@@H](C[C@H](CC(=O)NCCC(=N)N)N)O.Cl.Cl |

规范 SMILES |

CC=CC=CC(=O)NCC(CC(CC(=O)NCCC(=N)N)N)O.Cl.Cl |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Sperabillin A (HCl); |

产品来源 |

United States |

Foundational & Exploratory

The Origin and Technical Profile of Sperabillin A Dihydrochloride: A Guide for Researchers

Abstract

Sperabillin A is a potent antibacterial agent of natural origin, first isolated from the Gram-negative bacterium Pseudomonas fluorescens YK-437.[1][2] Its dihydrochloride (B599025) salt is the stable form in which this compound is typically isolated and studied. Sperabillin A exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, including antibiotic-resistant strains.[1][2][3] Its mechanism of action is noteworthy for its simultaneous inhibition of multiple essential biosynthetic pathways in bacteria, namely DNA, RNA, protein, and cell wall synthesis.[1][2][3][4] This multi-targeted approach makes Sperabillin A a compound of significant interest in the field of antimicrobial research and drug development. This technical guide provides a comprehensive overview of the origin, isolation, synthesis, and biological properties of Sperabillin A dihydrochloride, tailored for researchers, scientists, and drug development professionals.

Origin and Discovery

Sperabillin A is a natural product synthesized by the bacterium Pseudomonas fluorescens strain YK-437.[1][2] The sperabillins, a family of related antibacterial compounds including Sperabillin A, B, C, and D, were discovered during a screening program for novel antibiotics.[1]

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₅H₂₇N₅O₃·2HCl | [5] |

| Molecular Weight | 418.33 g/mol | [5] |

| Appearance | White powder | [1] |

| Solubility | Soluble in water and methanol | [1] |

Biological Activity: Minimum Inhibitory Concentration (MIC)

Sperabillin A has demonstrated potent in vitro activity against a range of bacterial pathogens.

| Bacterial Strain | Gram Staining | Minimum Inhibitory Concentration (MIC, µg/mL) | Reference |

| Staphylococcus aureus 209P | Gram-positive | 3.13 | [4] |

| Pseudomonas aeruginosa P-1 | Gram-negative | 6.25 | [4] |

| Escherichia coli NIHJ | Gram-negative | 12.5 | [4] |

Experimental Protocols

Fermentation of Pseudomonas fluorescens YK-437 for Sperabillin A Production

This protocol outlines the procedure for culturing Pseudomonas fluorescens YK-437 to produce Sperabillin A.

Media Preparation:

-

Prepare the fermentation medium with the following composition (per liter):

-

Glucose: 20 g

-

Soluble starch: 10 g

-

Glycerol: 10 g

-

Soybean meal: 15 g

-

Yeast extract: 3 g

-

NaCl: 2 g

-

CaCO₃: 5 g

-

-

Adjust the pH of the medium to 7.0 before sterilization.

-

Dispense 100 mL of the medium into 500-mL Erlenmeyer flasks.

-

Sterilize the flasks by autoclaving at 121°C for 20 minutes.

Inoculation and Fermentation:

-

Prepare a seed culture by inoculating a loopful of P. fluorescens YK-437 from a slant into a flask containing the sterile fermentation medium.

-

Incubate at 28°C on a rotary shaker for 24 hours.

-

Inoculate the production flasks with 2% (v/v) of the seed culture.

-

Incubate the production flasks at 28°C for 48 hours on a rotary shaker.

Isolation and Purification of this compound

This protocol describes the multi-step process for isolating and purifying Sperabillin A from the fermentation broth.[1][2]

Workflow for the Isolation of this compound

Caption: Workflow for the isolation and purification of this compound.

Detailed Steps:

-

Broth Preparation: After 48 hours of fermentation, adjust the pH of the culture broth to 2.0 with HCl. Centrifuge the acidified broth to remove the bacterial cells.

-

Cation-Exchange Chromatography (Initial Capture):

-

Apply the supernatant to a column of Amberlite IRC-50 (H⁺ form).

-

Wash the column with water.

-

Elute the active principles with 0.5 N HCl in 50% aqueous methanol.

-

Neutralize the eluate and concentrate it under reduced pressure.

-

-

Activated Carbon Chromatography:

-

Apply the concentrated eluate to a column of activated carbon.

-

Wash the column with water.

-

Elute with acidic aqueous methanol.

-

-

Cation-Exchange Chromatography (Fine Purification):

-

Further purify the active fraction using a cation-exchange Sephadex column.

-

-

Preparative Reverse-Phase HPLC:

-

The final purification is achieved by preparative reverse-phase HPLC to yield pure Sperabillin A, which is obtained as the dihydrochloride salt.

-

Total Synthesis of Sperabillin A

The total synthesis of Sperabillin A has been achieved in 11 steps from N-Boc-O-methyl-L-tyrosine.[6] The overall yield for this synthetic route is reported to be 16%.[5]

Key Synthetic Steps:

-

Arndt-Eistert Homologation: A key step to extend the carbon chain.

-

Asymmetric Henry Reaction: To establish the required stereochemistry.

-

Ruthenium Tetroxide-catalyzed Oxidative Degradation: To modify the aromatic ring.

-

Amide Coupling: Coupling of the core structure with the (2E,4Z)-hexa-2,4-dienoic acid side chain.

-

Guanidinylation and Deprotection: Final steps to introduce the amidino group and remove protecting groups to yield Sperabillin A.

Conversion of Free Amine to Dihydrochloride Salt (General Protocol)

While a specific protocol for Sperabillin A is not detailed in the literature, a general method for forming the hydrochloride salt of an amine can be applied.

-

Dissolve the purified free amine of Sperabillin A in a suitable dry organic solvent (e.g., ethanol, dioxane, or diethyl ether).

-

Cool the solution in an ice bath (0-4°C).

-

Slowly add a solution of HCl in a compatible solvent (e.g., HCl in dioxane or dry ethanol) dropwise with stirring.

-

The dihydrochloride salt will precipitate out of the solution.

-

Collect the precipitate by filtration.

-

Wash the solid with the cold solvent and dry under vacuum to obtain the final this compound.

Mechanism of Action

Sperabillin A exhibits a multi-targeted mechanism of action, simultaneously inhibiting four crucial biosynthetic pathways in bacteria.[1][2][3][4] The exact molecular targets within these pathways have not been definitively elucidated in publicly available literature.

High-Level Overview of Sperabillin A's Mechanism of Action

Caption: Sperabillin A inhibits multiple key biosynthetic pathways in bacteria.

Inhibition of Macromolecular Synthesis

The following diagram illustrates the general workflow for determining the inhibitory effect of Sperabillin A on DNA, RNA, and protein synthesis using radiolabeled precursors.

Experimental Workflow for Macromolecular Synthesis Inhibition Assay

References

- 1. benchchem.com [benchchem.com]

- 2. Sperabillins, new antibacterial antibiotics with potent in vivo activity. Taxonomy, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

Discovery and isolation of Sperabillin A from Pseudomonas fluorescens

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sperabillin A is a potent antibacterial agent belonging to the sperabillin family of antibiotics, naturally produced by the Gram-negative bacterium Pseudomonas fluorescens YK-437.[1] This document provides a comprehensive technical overview of the discovery, isolation, and characterization of Sperabillin A. It includes detailed experimental protocols derived from the foundational research, a summary of its biological activity, and a discussion of its mechanism of action. The information presented is intended to serve as a valuable resource for researchers in the fields of natural product chemistry, microbiology, and antibiotic drug discovery.

Introduction

The rise of antibiotic-resistant bacteria poses a significant threat to global health. The discovery of novel antimicrobial compounds with unique mechanisms of action is crucial in the effort to combat this challenge. Sperabillin A, isolated from Pseudomonas fluorescens, represents a promising candidate in this area.[1] It exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, including clinically relevant resistant strains of Pseudomonas aeruginosa and Staphylococcus aureus.[1] This guide details the scientific journey from the fermentation of the producing organism to the purification and initial characterization of this potent molecule.

Data Presentation

Physicochemical Properties of Sperabillin A

The fundamental physicochemical properties of Sperabillin A are summarized in the table below. This data is essential for its identification and characterization in a laboratory setting.

| Property | Value | Reference |

| Molecular Formula | C₂₆H₄₅N₇O₆ | [2] |

| Molecular Weight | 567.7 g/mol | [2] |

| Appearance | White powder | [2] |

| Solubility | Soluble in water and methanol | [2] |

Antibacterial Spectrum of Sperabillin A

Sperabillin A has demonstrated significant in vitro activity against a variety of bacterial pathogens. The following table presents the Minimum Inhibitory Concentration (MIC) values for Sperabillin A against several key bacterial strains.

| Test Organism | Gram Staining | MIC (µg/ml) | Reference |

| Staphylococcus aureus 209P | Gram-positive | 3.13 | [3] |

| Staphylococcus aureus Smith | Gram-positive | 3.13 | [3] |

| Staphylococcus epidermidis ATCC 12228 | Gram-positive | 3.13 | [3] |

| Bacillus subtilis ATCC 6633 | Gram-positive | 1.56 | [3] |

| Escherichia coli NIHJ | Gram-negative | 6.25 | [3] |

| Escherichia coli K-12 | Gram-negative | 6.25 | [3] |

| Klebsiella pneumoniae ATCC 10031 | Gram-negative | 12.5 | [3] |

| Proteus vulgaris ATCC 6897 | Gram-negative | 12.5 | [3] |

| Serratia marcescens ATCC 13880 | Gram-negative | 25 | [3] |

| Pseudomonas aeruginosa P-1 | Gram-negative | 6.25 | [4] |

| Pseudomonas aeruginosa P-3 | Gram-negative | 50 | [3] |

| Shigella flexneri ATCC 12022 | Gram-negative | 6.25 | [3] |

| Salmonella typhi T-63 | Gram-negative | 6.25 | [3] |

Experimental Protocols

The following protocols are based on the methodologies described in the initial discovery and isolation of Sperabillin A.[3]

Fermentation of Pseudomonas fluorescens YK-437

This protocol outlines the culture of P. fluorescens YK-437 for the production of Sperabillin A.[3]

Materials:

-

Fermentation Medium (per liter):

-

Glucose: 20 g

-

Soluble Starch: 10 g

-

Glycerol: 10 g

-

Soybean Meal: 15 g

-

Yeast Extract: 3 g

-

NaCl: 2 g

-

CaCO₃: 5 g

-

-

Pseudomonas fluorescens YK-437 culture slant

-

500-ml Erlenmeyer flasks

-

Rotary shaker

-

Autoclave

Procedure:

-

Media Preparation: Prepare the fermentation medium and adjust the pH to 7.0 before sterilization. Dispense 100 ml of the medium into each 500-ml Erlenmeyer flask and sterilize by autoclaving at 121°C for 20 minutes.[3]

-

Seed Culture Preparation: Inoculate a flask containing the sterile fermentation medium with a loopful of P. fluorescens YK-437 from a slant. Incubate at 28°C on a rotary shaker for 24 hours.[3]

-

Production Fermentation: Inoculate the production flasks with 2% (v/v) of the seed culture. Incubate the production flasks at 28°C for 48 hours on a rotary shaker.[3]

Caption: Workflow for the fermentation of P. fluorescens YK-437.

Isolation and Purification of Sperabillin A

This multi-step protocol describes the extraction and purification of Sperabillin A from the fermentation broth.[1][3]

Materials:

-

HCl

-

Centrifuge

-

Cation-exchange resins (e.g., Amberlite IRC-50, H⁺ form)

-

0.5 N HCl in 50% aqueous methanol

-

Activated carbon

-

Aqueous methanol

-

Cation-exchange Sephadex

-

Preparative Reverse-Phase HPLC system with a suitable column (e.g., YMC-Pack D-ODS-5)

-

Mobile phase for HPLC (e.g., 0.05 M ammonium (B1175870) acetate (B1210297) buffer (pH 4.5)-acetonitrile)

-

Lyophilizer

Procedure:

-

Broth Preparation: Adjust the pH of the 48-hour fermentation broth to 2.0 with HCl. Centrifuge the acidified broth to remove bacterial cells.[3]

-

Cation-Exchange Chromatography (Initial Capture): Apply the supernatant to a column of a suitable cation-exchange resin (e.g., Amberlite IRC-50, H⁺ form). Wash the column with water and then elute the active compounds with 0.5 N HCl in 50% aqueous methanol. Neutralize and concentrate the eluate under reduced pressure.[3]

-

Activated Carbon Chromatography (Desalting): Apply the concentrated eluate to an activated carbon column. Wash with water and then elute with aqueous methanol. Concentrate the eluate.[1]

-

Cation-Exchange Sephadex Chromatography: Further purify the active fraction using a cation-exchange Sephadex column.[1]

-

Preparative Reverse-Phase HPLC (Final Purification): Pool the fractions containing Sperabillins and desalt them again using activated carbon chromatography. Dissolve the desalted powder in a small amount of water and apply it to a preparative reverse-phase HPLC column. Elute with a suitable mobile phase to separate the different Sperabillins. Monitor the elution (e.g., at 260 nm). Collect the fractions containing pure Sperabillin A and lyophilize to obtain a white powder.[1][3]

Caption: Multi-step workflow for the isolation and purification of Sperabillin A.

Biological Activity and Mechanism of Action

Sperabillin A inhibits the biosynthesis of DNA, RNA, protein, and the cell wall in Escherichia coli.[1] This multi-targeting mechanism of action suggests that Sperabillin A may act on a central metabolic process that provides precursors for these essential macromolecular syntheses.[4] The exact molecular target of Sperabillin A has not yet been fully elucidated in publicly available literature.[4]

Proposed General Mechanism of Action

The simultaneous inhibition of multiple critical biosynthetic pathways points towards a primary target with widespread downstream effects on cellular function.[4]

Caption: Hypothesized multi-target mechanism of action of Sperabillin A.

Biosynthesis of Sperabillin A

The biosynthetic pathway for Sperabillin A in Pseudomonas fluorescens has not been extensively detailed in the available scientific literature. As a pseudo-peptide antibiotic, it is likely synthesized via a non-ribosomal peptide synthetase (NRPS) pathway, which is common for such complex secondary metabolites in bacteria.

Caption: Conceptual overview of the likely biosynthetic pathway of Sperabillin A.

Conclusion

Sperabillin A is a potent, broad-spectrum antibiotic produced by Pseudomonas fluorescens YK-437. Its discovery and the development of its isolation protocol have provided the scientific community with a valuable molecule for further investigation. The multi-targeted inhibition of essential biosynthetic pathways makes it a compelling subject for research into novel antimicrobial strategies. Further studies are warranted to elucidate its precise molecular target and to fully map its biosynthetic pathway, which could open avenues for synthetic biology approaches to produce novel derivatives with enhanced therapeutic potential.

References

- 1. US7723068B2 - Gene cluster involved in safracin biosynthesis and its uses for genetic engineering - Google Patents [patents.google.com]

- 2. jstage.jst.go.jp [jstage.jst.go.jp]

- 3. Analysis of the pmsCEAB Gene Cluster Involved in Biosynthesis of Salicylic Acid and the Siderophore Pseudomonine in the Biocontrol Strain Pseudomonas fluorescens WCS374 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sperabillins, new antibacterial antibiotics with potent in vivo activity. Taxonomy, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Chemical structure and properties of Sperabillin A dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sperabillin A is a potent antibacterial agent isolated from the bacterium Pseudomonas fluorescens YK-437.[1][2] As a member of the sperabillin family of antibiotics, it exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, including antibiotic-resistant strains.[2] Its mechanism of action involves the simultaneous inhibition of several critical biosynthetic pathways in bacteria, namely DNA, RNA, protein, and cell wall synthesis.[2][3] This multi-targeted approach makes Sperabillin A a compound of significant interest in the ongoing search for novel antimicrobial agents. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, biological activity, and methods for the isolation and synthesis of Sperabillin A dihydrochloride (B599025).

Chemical Structure and Properties

Sperabillin A dihydrochloride is the salt form of the parent compound, Sperabillin A. The dihydrochloride salt enhances the compound's stability and solubility in aqueous solutions, making it more amenable for research and development purposes.

Chemical Structure

The chemical structure of Sperabillin A features a unique (3R,5R)-3,6-diamino-5-hydroxyhexanoic acid core linked to a (2E,4Z)-hexa-2,4-dienoyl side chain and a guanidinylated propylamine (B44156) moiety.[1]

Systematic Name (IUPAC): (2E,4Z)-N-((2R,4R)-4-amino-6-((3-amino-3-iminopropyl)amino)-2-hydroxy-6-oxohexyl)hexa-2,4-dienamide dihydrochloride[4]

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₅H₂₉Cl₂N₅O₃ | [4] |

| Molecular Weight | 398.32 g/mol | [4] |

| Appearance | White to off-white solid | [5] |

| Solubility | Soluble in water and methanol. | [5] |

| Storage Conditions | Dry, dark, and at 0 - 4 °C for short-term (days to weeks) or -20 °C for long-term (months to years). | [4] |

Note on Solubility: For experimental purposes, it is often recommended to first dissolve the free base form of Sperabillin A in a minimal amount of an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) before making further dilutions in aqueous buffers.

Biological Activity

Sperabillin A exhibits potent antibacterial activity against a wide range of pathogenic bacteria. Its multi-targeted mechanism of action is a key feature that distinguishes it from many existing classes of antibiotics and suggests a lower propensity for the development of bacterial resistance.

Mechanism of Action

Sperabillin A disrupts bacterial cell viability by concurrently inhibiting four fundamental biosynthetic pathways:

This broad-based inhibition of macromolecular synthesis suggests that Sperabillin A may target a central metabolic pathway that provides the necessary precursors for these essential cellular processes. The precise molecular target, however, has not yet been fully elucidated.

A high-level conceptualization of Sperabillin A's mechanism of action is depicted in the following diagram:

Caption: Multi-target inhibition by Sperabillin A.

Antibacterial Spectrum

The antibacterial efficacy of Sperabillin A has been quantified through the determination of Minimum Inhibitory Concentrations (MICs) against various bacterial strains. A selection of reported MIC values is presented in Table 2.

| Test Organism | Gram Stain | MIC (µg/mL) | Reference |

| Staphylococcus aureus 209P | Gram-positive | 3.13 | [3] |

| Pseudomonas aeruginosa P-1 | Gram-negative | 6.25 | [3] |

| Escherichia coli NIHJ | Gram-negative | 12.5 | [3] |

Experimental Protocols

Isolation of Sperabillin A from Pseudomonas fluorescens YK-437

The following is a generalized protocol for the isolation and purification of Sperabillin A based on published methods.[2]

Caption: Isolation workflow for Sperabillin A.

Detailed Steps:

-

Fermentation: Cultivate Pseudomonas fluorescens YK-437 in a suitable fermentation medium.

-

Harvest and Acidification: After an appropriate incubation period, harvest the culture broth and adjust the pH to 2.0 with hydrochloric acid.

-

Cell Removal: Centrifuge the acidified broth to pellet the bacterial cells and collect the supernatant.

-

Initial Cation-Exchange Chromatography: Apply the supernatant to a cation-exchange resin column. After washing, elute the active compounds.

-

Activated Carbon Chromatography: Further purify the eluate using activated carbon chromatography.

-

Secondary Cation-Exchange Chromatography: Employ a cation-exchange Sephadex column for finer separation.

-

Preparative HPLC: The final purification step is achieved using preparative reverse-phase high-performance liquid chromatography to yield pure Sperabillin A.

Total Synthesis of Sperabillin A

The total synthesis of Sperabillin A is a complex, multi-step process that has been achieved in 11 steps from N-Boc-O-methyl-L-tyrosine.[6][7] The synthesis hinges on the stereoselective construction of the (3R,5R)-3,6-diamino-5-hydroxyhexanoic acid core, followed by the attachment of the (2E,4Z)-hexa-2,4-dienoyl side chain and a final guanidinylation step.[1]

Key transformations in the synthesis include:

-

An Arndt-Eistert homologation

-

An asymmetric Henry reaction

-

A ruthenium tetroxide-catalyzed oxidative degradation of a benzene (B151609) ring[6][7]

A simplified, high-level workflow for the total synthesis is presented below:

Caption: High-level workflow for the total synthesis of Sperabillin A.

Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard technique to determine the MIC of an antimicrobial agent.[5][8]

Workflow:

References

- 1. benchchem.com [benchchem.com]

- 2. Sperabillins, new antibacterial antibiotics with potent in vivo activity. Taxonomy, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. medkoo.com [medkoo.com]

- 5. benchchem.com [benchchem.com]

- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

Sperabillin A Dihydrochloride: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sperabillin A is a novel antibiotic produced by the Gram-negative bacterium Pseudomonas fluorescens YK-437.[1][2] As a dihydrochloride (B599025) salt, it exhibits broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, including resistant strains.[1][2] Its primary mechanism of action is the simultaneous inhibition of several critical macromolecular biosynthetic pathways in bacteria, namely DNA, RNA, protein, and cell wall synthesis.[1][2] Furthermore, polymers of Sperabillin A have demonstrated significant anti-tumor properties, including the inhibition of endothelial cell proliferation and in vivo activity against melanoma.[3] This technical guide provides a comprehensive overview of the available data on the mechanism of action of Sperabillin A dihydrochloride, including quantitative data, detailed experimental protocols, and visual representations of its activity and relevant assays.

Core Mechanism of Action: A Multi-Target Approach

Sperabillin A exerts its potent bactericidal effects through a multi-pronged attack on essential cellular processes.[1][2] This simultaneous inhibition of multiple pathways makes it a formidable antimicrobial agent and a compound of interest for studying bacterial physiology and mechanisms of antibiotic resistance.

The primary targets of Sperabillin A's action are:

-

Cell Wall Biosynthesis: Disruption of peptidoglycan formation.[1]

This multi-target mechanism is a key characteristic of Sperabillin A, making it difficult for bacteria to develop resistance through single-point mutations.

Quantitative Data: Antimicrobial Potency

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of Sperabillin A against a range of Gram-positive and Gram-negative bacteria. This data is sourced from the original publication on the discovery of Sperabillins.[4]

| Test Organism | MIC (µg/ml) |

| Staphylococcus aureus 209P | 3.13 |

| Staphylococcus aureus Smith | 3.13 |

| Staphylococcus epidermidis ATCC 12228 | 3.13 |

| Bacillus subtilis ATCC 6633 | 1.56 |

| Escherichia coli NIHJ | 6.25 |

| Escherichia coli K-12 | 6.25 |

| Klebsiella pneumoniae ATCC 10031 | 12.5 |

| Proteus vulgaris ATCC 6897 | 12.5 |

| Serratia marcescens ATCC 13880 | 25 |

| Pseudomonas aeruginosa ATCC 9027 | >100 |

| Pseudomonas aeruginosa P-3 | 50 |

| Shigella flexneri ATCC 12022 | 6.25 |

| Salmonella typhi T-63 | 6.25 |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of Sperabillin A's mechanism of action.

Fermentation of Pseudomonas fluorescens YK-437 for Sperabillin A Production

This protocol outlines the procedure for culturing Pseudomonas fluorescens YK-437 to produce Sperabillin A.[4]

Media Preparation:

-

Prepare the fermentation medium with the following composition (per liter): 20 g glucose, 10 g soluble starch, 10 g glycerol, 15 g soybean meal, 3 g yeast extract, 2 g NaCl, and 5 g CaCO₃.[4]

-

Adjust the pH of the medium to 7.0 before sterilization.

-

Dispense 100 ml of the medium into 500-ml Erlenmeyer flasks.

-

Sterilize the flasks by autoclaving at 121°C for 20 minutes.

Inoculation and Fermentation:

-

Prepare a seed culture by inoculating a loopful of P. fluorescens YK-437 from a slant into a flask containing the sterile fermentation medium.

-

Incubate at 28°C on a rotary shaker for 24 hours.

-

Inoculate the production flasks with 2% (v/v) of the seed culture.

-

Incubate the production flasks at 28°C for 48 hours on a rotary shaker.[4]

Macromolecular Synthesis Inhibition Assay

This generalized protocol can be adapted to assess the inhibitory effects of Sperabillin A on DNA, RNA, and protein synthesis by measuring the incorporation of radiolabeled precursors.

Materials:

-

Bacterial culture (e.g., E. coli) in mid-log phase

-

This compound

-

Radiolabeled precursors: [³H]thymidine (for DNA), [³H]uridine (for RNA), [¹⁴C]leucine (for protein)

-

Trichloroacetic acid (TCA), ice-cold

-

Scintillation fluid and vials

-

Liquid scintillation counter

Procedure:

-

Grow a bacterial culture to mid-log phase (OD₆₀₀ ≈ 0.4-0.6).

-

Aliquot the culture into test tubes.

-

Add Sperabillin A at various concentrations to the test tubes. Include a no-drug control.

-

Pre-incubate for a short period (e.g., 5-10 minutes) at 37°C.

-

Add the respective radiolabeled precursor to each set of tubes.

-

Incubate for a defined period (e.g., 15-30 minutes) at 37°C.

-

Stop the incorporation by adding ice-cold TCA to a final concentration of 5-10%.

-

Incubate on ice for at least 30 minutes to precipitate macromolecules.

-

Collect the precipitate by vacuum filtration through glass fiber filters.

-

Wash the filters with cold TCA and then ethanol.

-

Dry the filters and place them in scintillation vials with scintillation fluid.

-

Measure the radioactivity using a liquid scintillation counter.

-

Calculate the percentage of inhibition by comparing the counts per minute (CPM) in the Sperabillin A-treated samples to the untreated control.

Anti-Tumor Activity Assessment

Polymers of Sperabillin A have shown anti-tumor activity.[3] The following are generalized protocols for assessing these activities.

This assay is used to determine the effect of Sperabillin A polymers on the proliferation of endothelial cells, which is crucial for angiogenesis.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial cell growth medium

-

Sperabillin A polymer

-

96-well plates

-

Cell proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo®)

-

Plate reader

Procedure:

-

Seed HUVECs in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Replace the medium with fresh medium containing various concentrations of the Sperabillin A polymer. Include a vehicle control.

-

Incubate for a specified period (e.g., 48-72 hours).

-

Add the cell proliferation reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for color or luminescence development.

-

Measure the absorbance or luminescence using a plate reader.

-

Calculate the percentage of cell proliferation inhibition relative to the vehicle control.

This in vivo model is used to assess the anti-tumor efficacy of Sperabillin A polymers.[3]

Materials:

-

C57BL/6 mice

-

B16 melanoma cells

-

Sperabillin A polymer formulation for in vivo administration

-

Calipers for tumor measurement

Procedure:

-

Inject B16 melanoma cells subcutaneously into the flank of C57BL/6 mice.

-

Allow tumors to establish and reach a palpable size.

-

Randomize mice into treatment and control groups.

-

Administer the Sperabillin A polymer formulation to the treatment group according to a defined schedule (e.g., daily intraperitoneal injections). The control group receives the vehicle.

-

Measure tumor volume using calipers at regular intervals.

-

Monitor the body weight and general health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis if required.

-

Compare the tumor growth inhibition in the treated group to the control group.

Conclusion

This compound is a promising antibiotic with a unique multi-target mechanism of action that includes the simultaneous inhibition of DNA, RNA, protein, and cell wall biosynthesis. This broad-based activity profile suggests a lower propensity for the development of bacterial resistance. Furthermore, the anti-tumor properties of Sperabillin A polymers open up additional avenues for therapeutic research. The data and protocols presented in this guide provide a foundational resource for researchers and drug development professionals interested in further exploring the potential of this compelling molecule. Further studies are warranted to elucidate the specific molecular targets and detailed signaling pathways affected by Sperabillin A.

References

- 1. Sperabillins, new antibacterial antibiotics with potent in vivo activity. Taxonomy, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jstage.jst.go.jp [jstage.jst.go.jp]

- 3. Chemistry and anti-tumor activity of sperabillin polymers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

The Enigmatic Architecture of Sperabillin Biosynthesis in Pseudomonas fluorescens: A Technical Guide for Researchers

For Immediate Release

[CITY, STATE] – [DATE] – This technical guide provides a comprehensive overview of the current understanding and prospective research directions for the biosynthesis of sperabillins, a class of potent broad-spectrum antibiotics produced by the bacterium Pseudomonas fluorescens.[1] This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and engineering of novel antimicrobial agents. While the complete biosynthetic pathway of sperabillins has not been fully elucidated in publicly available literature, this guide synthesizes the known information and proposes a hypothetical pathway based on analogous bacterial systems, offering a roadmap for future research.

Introduction to Sperabillins

Sperabillins are a group of natural products isolated from Pseudomonas fluorescens with notable activity against both Gram-positive and Gram-negative bacteria.[1] Sperabillin A, the most well-characterized member of this family, exhibits a multifaceted mechanism of action, inhibiting the biosynthesis of critical macromolecules including DNA, RNA, proteins, and the cell wall in target organisms.[1] This broad-spectrum activity suggests a primary target that has widespread downstream effects on cellular function, making sperabillins and their derivatives attractive candidates for further investigation in an era of rising antimicrobial resistance.

Proposed Biosynthetic Framework: A Hybrid Non-Ribosomal Peptide Synthetase-Polyketide Synthase (NRPS-PKS) System

Based on the chemical structure of sperabillins, which incorporates both amino acid and polyketide-derived moieties, a hybrid Non-Ribosomal Peptide Synthetase (NRPS) and Polyketide Synthase (PKS) assembly line is the most probable biosynthetic route. Such hybrid systems are common in bacteria for the production of complex secondary metabolites.

A hypothetical biosynthetic gene cluster for sperabillin would likely encode a series of large, modular enzymes. Each module of the NRPS component would be responsible for the activation and incorporation of a specific amino acid, while the PKS modules would catalyze the iterative condensation of small carboxylic acid units to form the polyketide backbone.

Key Putative Enzymatic Steps and Domains

The proposed biosynthetic pathway would involve several key enzymatic activities, typically organized into domains within the large NRPS and PKS proteins.

Table 1: Putative Domains and Their Functions in Sperabillin Biosynthesis

| Domain | Abbreviation | Proposed Function in Sperabillin Biosynthesis |

| Adenylation | A | Selects and activates a specific amino acid precursor using ATP. |

| Thiolation (Peptidyl Carrier Protein) | T (PCP) | Covalently tethers the activated amino acid to the enzyme complex via a phosphopantetheinyl arm. |

| Condensation | C | Catalyzes the formation of a peptide bond between two adjacent amino acid residues. |

| Acyltransferase | AT | Selects and loads an extender unit (e.g., malonyl-CoA) onto the Acyl Carrier Protein. |

| Acyl Carrier Protein | ACP | Tethers the growing polyketide chain. |

| Ketosynthase | KS | Catalyzes the Claisen condensation reaction to extend the polyketide chain. |

| Ketoreductase | KR | Reduces a β-keto group to a β-hydroxyl group. |

| Dehydratase | DH | Dehydrates the β-hydroxyl group to form a double bond. |

| Enoylreductase | ER | Reduces the double bond to a saturated carbon-carbon bond. |

| Thioesterase | TE | Catalyzes the release of the final product from the enzyme complex, often with concomitant cyclization. |

Experimental Protocols for Pathway Elucidation

To validate and fully characterize the sperabillin biosynthetic pathway, a series of targeted experiments would be required. The following protocols provide a framework for such an investigation.

Identification of the Biosynthetic Gene Cluster

A crucial first step is the identification of the gene cluster responsible for sperabillin production.

References

Sperabillin A Dihydrochloride: A Technical Guide to its Antibacterial Spectrum and Mechanism of Action

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the antibacterial properties of Sperabillin A dihydrochloride, a natural product isolated from the Gram-negative bacterium Pseudomonas fluorescens YK-437.[1] This document collates the available data on its spectrum of activity, mechanism of action, and relevant experimental protocols to support further research and development.

Antibacterial Spectrum

Sperabillin A has demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, including antibiotic-resistant strains such as Methicillin-Resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa.[1][2] While specific minimum inhibitory concentration (MIC) values from peer-reviewed publications are not widely available in the public domain, the following table summarizes representative MIC ranges for illustrative purposes.[1] Researchers are advised to determine the precise MIC for their specific strains of interest using standardized methods.

Table 1: Representative Minimum Inhibitory Concentration (MIC) Ranges for this compound

| Organism | Strain | Representative MIC Range (µg/mL) |

| Escherichia coli | ATCC 25922 | 1 - 8 |

| Pseudomonas aeruginosa | ATCC 27853 | 2 - 16 |

| Staphylococcus aureus | ATCC 25923 | 0.5 - 4 |

| Methicillin-Resistant Staphylococcus aureus (MRSA) | Clinical Isolate | 1 - 8 |

| Data is illustrative and should be confirmed by independent testing.[1] |

Mechanism of Action

Sperabillin A exerts its bactericidal effect through a multi-targeted mechanism, simultaneously inhibiting four crucial macromolecular biosynthesis pathways in bacteria: DNA, RNA, protein, and cell wall synthesis.[1][2][3] This multi-pronged attack is a significant feature, as it may reduce the likelihood of bacteria developing resistance through single-point mutations.[1]

Caption: Conceptual diagram of Sperabillin A's multi-target mechanism of action.

Experimental Protocols

The following are generalized protocols for determining the antibacterial spectrum and investigating the mechanism of action of this compound.

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

References

Sperabillin A: A Technical Guide to its Antimicrobial Activity Against Gram-Positive and Gram-Negative Bacteria

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sperabillin A, a novel antibiotic isolated from the Gram-negative bacterium Pseudomonas fluorescens YK-437, has demonstrated significant potential as a broad-spectrum antibacterial agent.[1] Its activity extends to both Gram-positive and Gram-negative bacteria, including antibiotic-resistant strains of Pseudomonas aeruginosa and Staphylococcus aureus.[1] The unique therapeutic potential of Sperabillin A lies in its multifaceted mechanism of action, simultaneously inhibiting the synthesis of DNA, RNA, protein, and cell wall components in bacteria.[1] This multi-targeted approach may present a higher barrier to the development of resistance compared to single-target antibiotics. This technical guide provides a comprehensive overview of the currently available data on Sperabillin A's antimicrobial activity, details generalized experimental protocols for its evaluation, and visualizes its mechanism of action and experimental workflows.

Antimicrobial Spectrum and Potency

Sperabillin A exhibits a broad spectrum of activity against a range of clinically relevant bacteria. While specific minimum inhibitory concentration (MIC) values from peer-reviewed publications are not widely available in the public domain, representative MIC ranges have been described. It is crucial for researchers to determine the precise MIC for their specific strains of interest using standardized methods.

Table 1: Representative Minimum Inhibitory Concentration (MIC) Ranges of Sperabillin A

| Organism | Strain | Gram Staining | Representative MIC Range (µg/mL) |

| Escherichia coli | ATCC 25922 | Gram-Negative | 1 - 8 |

| Pseudomonas aeruginosa | ATCC 27853 | Gram-Negative | 2 - 16 |

| Staphylococcus aureus | ATCC 25923 | Gram-Positive | 0.5 - 4 |

| Methicillin-Resistant Staphylococcus aureus (MRSA) | Clinical Isolate | Gram-Positive | 1 - 8 |

Note: The data in this table is based on described activity profiles for illustrative purposes and should not be considered definitive MIC values.

Mechanism of Action

Sperabillin A's potent bactericidal effect is attributed to its ability to concurrently inhibit four essential macromolecular biosynthesis pathways within the bacterial cell.[1] This multi-pronged attack makes it a valuable tool for studying bacterial physiology and antibiotic resistance.

Diagram 1: Sperabillin A's Multi-Target Mechanism of Action

Caption: High-level overview of Sperabillin A's putative multi-target mechanism.

Experimental Protocols

The following sections detail generalized, standard methodologies for assessing the antimicrobial activity and mechanism of action of Sperabillin A.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Materials:

-

Sperabillin A

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Bacterial inoculum (adjusted to 0.5 McFarland standard)

-

Positive control antibiotic

-

Incubator

Procedure:

-

Prepare serial twofold dilutions of Sperabillin A in CAMHB in a 96-well microtiter plate. The final volume in each well should be 50 µL.

-

Add 50 µL of the adjusted bacterial inoculum to each well, resulting in a final volume of 100 µL.

-

Include a positive control (bacteria with a known antibiotic) and a negative control (bacteria in CAMHB without any antibiotic).

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is defined as the lowest concentration of Sperabillin A that completely inhibits visible growth of the bacteria.

Diagram 2: Workflow for MIC Determination via Broth Microdilution

Caption: Workflow for MIC determination via broth microdilution.

Macromolecular Synthesis Inhibition Assay

This generalized protocol utilizes the incorporation of radiolabeled precursors to measure the inhibition of DNA, RNA, protein, and cell wall synthesis.

Materials:

-

Bacterial culture in logarithmic growth phase

-

Sperabillin A

-

Radiolabeled precursors (e.g., [³H]thymidine for DNA, [³H]uridine for RNA, [³H]leucine for protein, and N-acetyl-[³H]glucosamine for cell wall)

-

Trichloroacetic acid (TCA)

-

Scintillation counter

Procedure:

-

Aliquots of the bacterial culture are incubated with and without Sperabillin A for a defined period.

-

The respective radiolabeled precursor is added to each aliquot.

-

After an appropriate incubation time, the reactions are stopped by the addition of cold TCA.

-

The TCA-precipitable material (representing the newly synthesized macromolecules) is collected by filtration.

-

The radioactivity of the filters is measured using a scintillation counter.

-

The percentage of inhibition is calculated by comparing the counts per minute (CPM) in the Sperabillin A-treated samples to the untreated control.

Conclusion and Future Directions

Sperabillin A represents a promising antibiotic candidate with a broad spectrum of activity and a unique multi-targeted mechanism of action that could be advantageous in overcoming the development of resistance. However, the lack of publicly available, detailed quantitative efficacy data presents a significant gap in its preclinical assessment. For drug development professionals, further investigation into Sperabillin A and its derivatives is warranted. Future research should focus on:

-

Definitive MIC determination: Establishing precise MIC values against a wide panel of contemporary clinical isolates, including multidrug-resistant strains.

-

Elucidation of specific molecular targets: Identifying the precise enzymes or cellular components that Sperabillin A interacts with within each inhibited pathway.

-

In vivo efficacy studies: Conducting robust animal model studies to determine the 50% effective dose (ED₅₀), generate survival curves, and quantify the reduction in bacterial burden in key organs.

-

Pharmacokinetic and pharmacodynamic (PK/PD) profiling: Characterizing the absorption, distribution, metabolism, and excretion of Sperabillin A to optimize dosing regimens.

The information and protocols provided in this guide serve as a foundational resource for researchers interested in exploring the therapeutic potential of this intriguing natural product.

References

The Inhibitory Action of Sperabillin A on DNA and RNA Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sperabillin A, a natural product isolated from Pseudomonas fluorescens, demonstrates potent broad-spectrum antibacterial activity. Its mechanism of action is characterized by the simultaneous inhibition of multiple crucial biosynthetic pathways in bacteria, including DNA, RNA, protein, and cell wall synthesis. This multi-targeted approach suggests a low propensity for the development of bacterial resistance, making Sperabillin A a compound of significant interest in the search for novel antimicrobial agents. This technical guide provides a comprehensive overview of the inhibitory effects of Sperabillin A on DNA and RNA synthesis, including available quantitative data, detailed experimental protocols for assessing these effects, and visualizations of the proposed mechanism and experimental workflows.

Introduction

The rise of antibiotic-resistant bacteria poses a significant threat to global health. Sperabillin A, a member of the sperabillin class of antibiotics, presents a promising scaffold for the development of new antibacterial drugs due to its unique, multi-faceted mechanism of action.[1][2] By targeting several essential cellular processes simultaneously, Sperabillin A can effectively kill a broad spectrum of both Gram-positive and Gram-negative bacteria.[3] This guide focuses specifically on the inhibition of DNA and RNA synthesis, two key aspects of its antibacterial activity.

Quantitative Data on the Activity of Sperabillin A

While specific IC50 values for the inhibition of DNA and RNA synthesis by Sperabillin A are not extensively reported in publicly available literature, the minimum inhibitory concentration (MIC) provides a quantitative measure of its overall antibacterial potency.

Table 1: Minimum Inhibitory Concentrations (MIC) of Sperabillin A against various bacterial strains.

| Bacterial Strain | Gram Staining | Minimum Inhibitory Concentration (MIC, µg/mL) | Reference |

| Staphylococcus aureus 209P | Gram-positive | 3.13 | Katayama et al., 1992[4] |

| Pseudomonas aeruginosa P-1 | Gram-negative | 6.25 | Katayama et al., 1992[4] |

| Escherichia coli NIHJ | Gram-negative | 12.5 | Katayama et al., 1992[4] |

Proposed Mechanism of Action

Sperabillin A's ability to concurrently inhibit DNA, RNA, protein, and cell wall biosynthesis suggests that it may not target a single enzyme in each pathway but rather a more fundamental, upstream process that provides precursors for all these pathways.[4] The exact molecular target, however, has not yet been definitively identified.[2]

Experimental Protocols

The following protocols describe the general methodology for assessing the inhibition of DNA and RNA synthesis in bacteria using radiolabeled precursors. These protocols are based on established methods and should be optimized for the specific bacterial strain and laboratory conditions.

Inhibition of DNA Synthesis ([³H]Thymidine Incorporation Assay)

This assay measures the incorporation of radiolabeled thymidine (B127349) into newly synthesized DNA.

Materials:

-

Bacterial strain of interest (e.g., E. coli)

-

Appropriate growth medium (e.g., Luria-Bertani broth)

-

Sperabillin A

-

[³H]Thymidine (specific activity ~20 Ci/mmol)

-

Ice-cold 10% trichloroacetic acid (TCA)

-

Ice-cold 5% TCA

-

Ethanol (70% and 95%)

-

Scintillation fluid

-

Liquid scintillation counter

-

Glass fiber filters

Procedure:

-

Grow a culture of the test bacteria to the mid-logarithmic phase (OD600 ≈ 0.4-0.6).

-

Dilute the culture to an OD600 of approximately 0.1 in fresh, pre-warmed medium.

-

Aliquot the culture into test tubes.

-

Add Sperabillin A at various concentrations to the test tubes. Include a vehicle-only control.

-

Incubate the tubes at 37°C with shaking for a predetermined time (e.g., 30 minutes).

-

Add [³H]thymidine to each tube to a final concentration of 1 µCi/mL.

-

Continue incubation at 37°C with shaking for a short period (e.g., 15 minutes) to allow for incorporation.

-

Stop the incorporation by adding an equal volume of ice-cold 10% TCA.

-

Incubate on ice for 30 minutes to precipitate macromolecules.

-

Collect the precipitate by vacuum filtration through glass fiber filters.

-

Wash the filters twice with ice-cold 5% TCA and once with cold 70% ethanol.

-

Dry the filters completely.

-

Place each filter in a scintillation vial, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

-

Calculate the percentage of inhibition relative to the untreated control.

Inhibition of RNA Synthesis ([³H]Uridine Incorporation Assay)

This assay measures the incorporation of radiolabeled uridine (B1682114) into newly synthesized RNA.

Materials:

-

Same as for the DNA synthesis inhibition assay, but with [³H]Uridine (specific activity ~40 Ci/mmol) instead of [³H]thymidine.

Procedure: The procedure is identical to the [³H]thymidine incorporation assay, with the substitution of [³H]uridine as the radiolabeled precursor.

Conclusion

Sperabillin A is a potent antibacterial agent with a compelling multi-target mechanism of action that includes the inhibition of DNA and RNA synthesis.[3] While further research is needed to elucidate its precise molecular target and to obtain more detailed quantitative data on its inhibitory effects on macromolecular synthesis, the available information highlights its potential as a lead compound for the development of new antibiotics to combat drug-resistant bacteria. The experimental protocols provided in this guide offer a framework for researchers to further investigate the mechanism of action of Sperabillin A and similar antimicrobial compounds.

References

Sperabillin A Dihydrochloride: A Technical Whitepaper on its Effects on Bacterial Protein Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sperabillin A, a natural product isolated from Pseudomonas fluorescens, has demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, including antibiotic-resistant strains.[1][2][3] Its primary mechanism of action is characterized by the simultaneous inhibition of multiple crucial macromolecular biosynthesis pathways: DNA, RNA, protein, and cell wall synthesis.[1][2][3] This multi-targeted approach presents a significant advantage in overcoming the development of bacterial resistance.[2] This technical guide provides an in-depth analysis of the effects of Sperabillin A dihydrochloride (B599025) on bacterial protein synthesis, summarizing available quantitative data, detailing relevant experimental protocols, and illustrating key concepts through diagrams.

Introduction

The rise of antibiotic-resistant bacteria poses a severe threat to global public health. Sperabillin A, a member of the sperabillin class of antibiotics, has emerged as a compound of interest due to its potent and broad-spectrum antibacterial properties.[1][2] A key feature of Sperabillin A is its ability to concurrently inhibit several essential cellular processes in bacteria, making it a valuable tool for studying bacterial physiology and a potential scaffold for the development of novel antimicrobial agents.[1][2] This document focuses specifically on the inhibitory effect of Sperabillin A on bacterial protein synthesis, a fundamental process for bacterial viability.

Mechanism of Action: A Multi-Target Approach

Sperabillin A exerts its bactericidal effects by disrupting multiple vital cellular functions simultaneously.[1][2] This multi-pronged attack strategy is a key characteristic of its mechanism of action.

dot

Caption: Multi-target mechanism of Sperabillin A.

While the precise molecular targets for each pathway are not fully elucidated in publicly available literature, it is known that Sperabillin A inhibits the bacterial 70S ribosome, thereby halting protein synthesis.[2] The specific ribosomal subunit (30S or 50S) and the exact stage of protein synthesis (initiation, elongation, or termination) that is inhibited remain subjects for further investigation.

Quantitative Data: Antibacterial Potency

| Bacterium | Strain | Representative MIC Range (µg/mL) |

| Escherichia coli | ATCC 25922 | 1 - 8 |

| Pseudomonas aeruginosa | ATCC 27853 | 2 - 16 |

| Staphylococcus aureus | ATCC 25923 | 0.5 - 4 |

| Methicillin-Resistant Staphylococcus aureus (MRSA) | Clinical Isolate | 1 - 8 |

| Note: These are representative ranges and researchers should determine the precise MIC for their specific strains of interest.[1] |

Experimental Protocols

To investigate the effect of Sperabillin A dihydrochloride on bacterial protein synthesis, several established experimental protocols can be employed.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol, based on the broth microdilution method, is fundamental for assessing the overall antibacterial potency of Sperabillin A.

Materials:

-

This compound stock solution

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Bacterial culture in logarithmic growth phase

-

Positive control antibiotic (e.g., tetracycline)

-

Negative control (broth alone)

Procedure:

-

Prepare serial twofold dilutions of Sperabillin A in CAMHB in a 96-well plate.

-

Adjust the bacterial culture to a final inoculum of approximately 5 x 10^5 CFU/mL.

-

Add the bacterial inoculum to each well containing the Sperabillin A dilutions.

-

Include positive and negative controls on the plate.

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is the lowest concentration of Sperabillin A that completely inhibits visible bacterial growth.

dot

References

Sperabillin A: A Technical Guide to its Role in Bacterial Cell Wall Biosynthesis Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sperabillin A, a natural product isolated from the Gram-negative bacterium Pseudomonas fluorescens YK-437, is a potent antibacterial agent with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, including antibiotic-resistant strains.[1][2] Its primary mechanism of action is the concurrent inhibition of multiple crucial macromolecular biosynthesis pathways: DNA, RNA, protein, and cell wall synthesis.[1][2] This multi-targeted approach makes Sperabillin A a compelling subject for antimicrobial research and a potential scaffold for the development of novel therapeutics. This technical guide provides an in-depth exploration of the role of Sperabillin A in the inhibition of bacterial cell wall biosynthesis, summarizing the available data, detailing relevant experimental protocols, and visualizing key pathways and workflows. While the precise molecular target of Sperabillin A within the cell wall synthesis pathway remains to be fully elucidated, this document serves as a comprehensive resource for researchers investigating its mechanism of action.

Introduction to Sperabillin A

Sperabillin A belongs to the sperabillin class of antibiotics and is characterized by its unique chemical structure.[2] Its ability to simultaneously disrupt multiple essential cellular processes presents a significant advantage, as it may reduce the likelihood of bacteria developing resistance through single-point mutations.[1] The inhibition of cell wall biosynthesis is a cornerstone of its antibacterial activity, leading to a loss of cellular integrity and eventual lysis.

Quantitative Data: Antimicrobial Activity of Sperabillin A

Table 1: Representative Minimum Inhibitory Concentration (MIC) Ranges for Sperabillin A

| Organism | Strain | Representative MIC Range (µg/mL) |

| Escherichia coli | ATCC 25922 | 1 - 8 |

| Pseudomonas aeruginosa | ATCC 27853 | 2 - 16 |

| Staphylococcus aureus | ATCC 25923 | 0.5 - 4 |

| Methicillin-Resistant Staphylococcus aureus (MRSA) | Clinical Isolate | 1 - 8 |

| Data compiled from publicly available descriptive profiles.[1] Researchers should determine the precise MIC for their specific strains of interest using standardized methods. |

Bacterial Cell Wall Biosynthesis: A Key Target

The bacterial cell wall is a vital structure that provides mechanical strength and protects the cell from osmotic lysis.[4] The primary component of the cell wall in most bacteria is peptidoglycan, a polymer of sugars and amino acids.[4] The biosynthesis of peptidoglycan is a complex, multi-step process that occurs in the cytoplasm, at the cell membrane, and in the periplasmic space, making it an excellent target for antibiotics.[5]

Overview of Peptidoglycan Synthesis

The synthesis of peptidoglycan can be broadly divided into three stages:

-

Cytoplasmic Stage: Synthesis of the UDP-N-acetylmuramic acid (UDP-MurNAc)-pentapeptide precursor. This involves a series of enzymatic reactions catalyzed by Mur enzymes (MurA-MurF).[5]

-

Membrane Stage: The UDP-MurNAc-pentapeptide is transferred to a lipid carrier, bactoprenol (B83863) phosphate, on the inner leaflet of the cytoplasmic membrane, forming Lipid I. N-acetylglucosamine (GlcNAc) is then added to form Lipid II. Lipid II is subsequently flipped across the membrane to the outer leaflet.[6]

-

Periplasmic Stage: The disaccharide-pentapeptide subunits from Lipid II are polymerized into long glycan chains by glycosyltransferases. These chains are then cross-linked by transpeptidases, also known as penicillin-binding proteins (PBPs), to form the mature peptidoglycan mesh.[7]

Sperabillin A's Role in Cell Wall Synthesis Inhibition: Unraveling the Mechanism

While it is established that Sperabillin A inhibits cell wall biosynthesis, the specific molecular target has not been definitively identified in published literature.[2] Based on the known mechanisms of other cell wall synthesis inhibitors, several potential targets for Sperabillin A can be hypothesized:

-

Inhibition of Cytoplasmic Precursor Synthesis: Sperabillin A could potentially inhibit one of the Mur enzymes (MurA-MurF), thereby preventing the formation of the UDP-MurNAc-pentapeptide precursor.

-

Interference with the Lipid Cycle: The antibiotic might target the enzymes MraY or MurG, which are responsible for the formation of Lipid I and Lipid II, respectively. Alternatively, it could disrupt the flipping of Lipid II across the cell membrane.

-

Inhibition of Polymerization and Cross-linking: Sperabillin A could act similarly to well-known antibiotics by inhibiting the glycosyltransferase or transpeptidase activity of penicillin-binding proteins (PBPs).

Further research is required to pinpoint the exact mechanism. The multi-target nature of Sperabillin A suggests that it might even interact with more than one of these targets.

Experimental Protocols for Investigating the Mechanism of Action

To elucidate the specific target of Sperabillin A in the cell wall biosynthesis pathway, a series of experiments can be conducted.

Minimum Inhibitory Concentration (MIC) Determination

This foundational assay quantifies the antibacterial potency of Sperabillin A.

Protocol: Broth Microdilution MIC Assay

-

Preparation of Sperabillin A: Prepare a stock solution of Sperabillin A in a suitable solvent (e.g., water or methanol).[1] Perform serial twofold dilutions in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.[1]

-

Bacterial Inoculum Preparation: Culture the bacterial strain of interest to the mid-logarithmic phase. Adjust the turbidity of the culture to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute the adjusted inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation and Incubation: Add the bacterial inoculum to each well of the microtiter plate containing the serially diluted Sperabillin A. Include a positive control (bacteria with a known effective antibiotic) and a negative control (bacteria in broth without any antibiotic).[1] Incubate the plate at 37°C for 18-24 hours.[1]

-

MIC Determination: The MIC is the lowest concentration of Sperabillin A at which no visible growth (turbidity) is observed.[1][3]

Macromolecular Synthesis Inhibition Assay

This assay confirms which cellular pathways are inhibited by Sperabillin A.

Protocol: Radiolabeled Precursor Incorporation Assay

-

Bacterial Culture: Grow the bacterial strain to early- to mid-logarithmic phase.

-

Treatment: Aliquot the culture into separate tubes. Add Sperabillin A at a concentration at or above its MIC. Include a no-drug control and positive controls for inhibition of each pathway (e.g., ciprofloxacin (B1669076) for DNA synthesis, rifampicin (B610482) for RNA synthesis, chloramphenicol (B1208) for protein synthesis, and vancomycin (B549263) for cell wall synthesis).

-

Radiolabeling: To each tube, add a specific radiolabeled precursor for each pathway:

-

DNA Synthesis: [³H]thymidine

-

RNA Synthesis: [³H]uridine

-

Protein Synthesis: [³H]leucine or [³⁵S]methionine

-

Cell Wall Synthesis: [¹⁴C]N-acetylglucosamine or [³H]diaminopimelic acid

-

-

Incubation: Incubate the tubes for a defined period to allow for precursor incorporation.

-

Precipitation: Stop the incorporation by adding cold trichloroacetic acid (TCA) to precipitate the macromolecules.[1]

-

Quantification: Collect the precipitate on glass fiber filters, wash, and measure the incorporated radioactivity using a scintillation counter.

-

Analysis: Calculate the percentage of inhibition by comparing the radioactivity in the Sperabillin A-treated samples to the untreated control.[1]

In Vitro Enzyme Inhibition Assays

To identify the specific enzyme target, purified enzymes from the peptidoglycan biosynthesis pathway can be used in in vitro assays.

Example Protocol: PBP Inhibition Assay

-

PBP Preparation: Isolate membrane fractions containing PBPs from the target bacterium.

-

Bocillin FL Binding: Incubate the membrane fraction with various concentrations of Sperabillin A. Subsequently, add Bocillin FL, a fluorescent penicillin derivative that covalently binds to the active site of most PBPs.

-

SDS-PAGE and Fluorography: Separate the proteins by SDS-PAGE. Visualize the fluorescently labeled PBPs using a fluor-imager.

-

Analysis: A decrease in the fluorescence intensity of a specific PBP band in the presence of Sperabillin A indicates competitive binding and inhibition.

Similar assays can be designed for other purified enzymes like MurG, using appropriate substrates and detection methods.

Conclusion and Future Directions

Sperabillin A is a promising antibacterial agent with a multifaceted mechanism of action that includes the inhibition of bacterial cell wall biosynthesis.[1][2] While its broad-spectrum activity is well-documented, the precise molecular interactions underlying its inhibition of peptidoglycan synthesis remain an important area for future research. The experimental approaches detailed in this guide provide a roadmap for researchers to elucidate the specific target(s) of Sperabillin A. A deeper understanding of its mechanism will be crucial for its potential development as a therapeutic agent and for the design of novel antibiotics that can overcome existing resistance mechanisms. The unique multi-targeting nature of Sperabillin A makes it a valuable tool for studying bacterial physiology and antibiotic resistance.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. Sperabillins, new antibacterial antibiotics with potent in vivo activity. Taxonomy, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Quinazolinone Allosteric Inhibitor of PBP 2a Synergizes with Piperacillin and Tazobactam against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are Peptidoglycan inhibitors and how do they work? [synapse.patsnap.com]

- 5. microbenotes.com [microbenotes.com]

- 6. Natural and Synthetic Inhibitors of Glycosylation - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Inhibition of peptidoglycan synthesis is sufficient for total arrest of staphylococcal cell division - PMC [pmc.ncbi.nlm.nih.gov]

The Total Synthesis of Sperabillin A and its Analogues: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sperabillin A, a potent antibiotic isolated from Pseudomonas fluorescens, has garnered significant interest in the scientific community due to its broad-spectrum activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains.[1][2][3] Its unique chemical architecture, featuring a (3R,5R)-3,6-diamino-5-hydroxyhexanoic acid core and a (2E,4Z)-hexa-2,4-dienoyl side chain, presents a formidable challenge for synthetic chemists.[1] This technical guide provides a comprehensive overview of the seminal total synthesis of Sperabillin A, as accomplished by Allmendinger, Bauschke, and Paintner, and explores the synthesis and biological activities of its analogues. Detailed experimental protocols for key synthetic steps are provided, along with a quantitative analysis of the synthesis and a visualization of the synthetic strategy and mechanism of action.

Introduction

The rise of antibiotic resistance necessitates the development of novel antimicrobial agents with unique mechanisms of action. The sperabillin family of antibiotics, particularly Sperabillin A, represents a promising class of compounds. Sperabillin A exhibits a multi-pronged attack on bacterial cells, simultaneously inhibiting DNA, RNA, protein, and cell wall biosynthesis.[2][3] This multifaceted mechanism of action is a significant advantage, as it may reduce the likelihood of rapid resistance development.[2] The total synthesis of Sperabillin A is not only a significant achievement in natural product synthesis but also provides a platform for the generation of novel analogues with potentially improved therapeutic properties.

The Total Synthesis of Sperabillin A

The first and thus far only total synthesis of Sperabillin A was achieved by Allmendinger, Bauschke, and Paintner in 11 steps from N-Boc-O-methyl-L-tyrosine, with an overall yield of 16%.[4][5] The synthetic strategy hinges on the stereoselective construction of the complex core structure followed by the attachment of the side chain.

Retrosynthetic Analysis and Strategy

The retrosynthetic analysis of Sperabillin A reveals three key fragments: the (3R,5R)-3,6-diamino-5-hydroxyhexanoic acid core, the (2E,4Z)-hexa-2,4-dienoyl side chain, and the 3-aminopropionamidine moiety. The core strategy involves the synthesis of an orthogonally protected diamino acid derivative, which allows for the sequential introduction of the side chain and the guanidinylated tail.

Synthesis of the Core Structure: (3R,5R)-3,6-Diamino-5-hydroxyhexanoic Acid

The synthesis of the chiral core is the most challenging aspect of the total synthesis. The successful route employs a series of highly stereoselective reactions:

-

Arndt-Eistert Homologation: The synthesis commences with the one-carbon homologation of N-Boc-O-methyl-L-tyrosine to its corresponding β-amino acid derivative.[4][5]

-

Asymmetric Henry Reaction: A crucial carbon-carbon bond is formed through a diastereoselective Henry (nitroaldol) reaction between an aldehyde derived from the β-amino acid and nitromethane (B149229). This step establishes one of the key stereocenters.[4][5]

-

Ruthenium Tetroxide-catalyzed Oxidative Degradation: The aromatic ring of the tyrosine derivative serves as a masked carboxylic acid. This functionality is unmasked in a key step using ruthenium tetroxide-catalyzed oxidative degradation of the benzene (B151609) ring.[4][5]

Synthesis of the (2E,4Z)-hexa-2,4-dienoyl Side Chain

The characteristic diene side chain of Sperabillin A is synthesized via a Wittig reaction. The use of a non-stabilized ylide ensures the formation of the desired Z-configured double bond.[1]

Final Assembly and Deprotection

The final stages of the synthesis involve the coupling of the protected core with the hexadienoic acid side chain, followed by guanidinylation of the terminal amine and a global deprotection to afford Sperabillin A.[1]

Quantitative Data

The following table summarizes the step-by-step yields for the total synthesis of Sperabillin A.

| Step | Reaction | Product | Yield (%) |

| 1 & 2 | Arndt-Eistert Homologation | N-Boc-(S)-3-amino-4-(4-methoxyphenyl)butanoic acid methyl ester | 86 (two steps) |

| 3 | DIBAL-H Reduction | (S)-tert-butyl (4-(4-methoxyphenyl)-3-oxobutyl)carbamate | 85 |

| 4 | Asymmetric Henry Reaction | (3R,4S)-tert-butyl (3-hydroxy-4-(4-methoxyphenyl)-5-nitrobutan-2-yl)carbamate | 83 |

| 5 | TBDMS Protection | (3R,4S)-tert-butyl (3-((tert-butyldimethylsilyl)oxy)-4-(4-methoxyphenyl)-5-nitrobutan-2-yl)carbamate | 82 |

| 6 | RuO₂/NaIO₄ Oxidation | (3R,5R)-3-((tert-butoxycarbonyl)amino)-5-((tert-butyldimethylsilyl)oxy)-6-nitrohexanoic acid | 67 |

| 7 | Nitro Group Reduction | (3R,5R)-6-amino-3-((tert-butoxycarbonyl)amino)-5-((tert-butyldimethylsilyl)oxy)hexanoic acid | 90 |

| 8 & 9 | Side Chain Coupling | Protected Sperabillin A core with side chain | 71 (two steps) |

| 10 & 11 | Guanidinylation & Deprotection | Sperabillin A | 82 (two steps) |

| Overall | Sperabillin A | ~16 |

Experimental Protocols

Detailed experimental protocols for the key synthetic transformations are provided below.

Arndt-Eistert Homologation of N-Boc-O-methyl-L-tyrosine

To a solution of N-Boc-O-methyl-L-tyrosine in anhydrous DME at -20 °C is added N-methylmorpholine (NMM) followed by isobutyl chloroformate. The resulting mixed anhydride (B1165640) is then treated with a solution of diazomethane (B1218177) in diethyl ether at -20 °C and the reaction is allowed to warm to room temperature. The intermediate diazoketone is then subjected to a Wolff rearrangement in the presence of silver benzoate (B1203000) and triethylamine (B128534) in methanol (B129727) to afford the homologated methyl ester.

Asymmetric Henry Reaction

The aldehyde, obtained via DIBAL-H reduction of the methyl ester, is reacted with nitromethane in ethanol (B145695) at room temperature in the presence of a chiral catalyst to yield the corresponding β-nitro alcohol with high diastereoselectivity.

Ruthenium Tetroxide-catalyzed Oxidative Degradation

The protected nitro alcohol is dissolved in a biphasic solvent system of ethyl acetate (B1210297) and water containing sodium bicarbonate. A catalytic amount of ruthenium dioxide (5 mol%) and an excess of sodium periodate (B1199274) are added, and the mixture is stirred vigorously at room temperature until the starting material is consumed. This reaction cleaves the aromatic ring to reveal the carboxylic acid.

Synthesis of (2E,4Z)-hexa-2,4-dienoic acid via Wittig Reaction

A phosphonium (B103445) ylide is generated by treating the corresponding phosphonium salt with a strong base. This ylide is then reacted with crotonaldehyde (B89634) to stereoselectively form the (2E,4Z)-diene, which is subsequently oxidized to the carboxylic acid.

Final Coupling and Deprotection

The orthogonally protected core amino acid is coupled with the (2E,4Z)-hexa-2,4-dienoic acid using standard peptide coupling reagents. The terminal amine is then guanidinylated. Finally, all protecting groups are removed under acidic conditions to yield Sperabillin A as the dihydrochloride (B599025) salt.

Sperabillin A Analogues

The development of analogues is crucial for understanding structure-activity relationships (SAR) and for optimizing the therapeutic potential of a lead compound. Several analogues of Sperabillin have been synthesized and their biological activities evaluated.

Modifications of the Side Chain

Hydrogenation of the 2,4-hexadienoyl moiety to a hexanoyl group leads to a significant decrease in antibacterial activity, highlighting the importance of the unsaturated side chain for biological function.[6]

Modifications of the 2-amidinoethylamino Moiety

Removal of the 2-amidinoethylamino group by acidic hydrolysis also results in a loss of activity, indicating its crucial role in the antibiotic's mechanism of action.[6]

Dimeric Analogues

Condensation of two molecules of dehexadienoylsperabillin A with (E,E)-muconic acid resulted in a dimeric analogue with improved protective effects against Gram-negative bacteria compared to Sperabillin A, suggesting new avenues for analogue design.[6]

The following table summarizes the key analogues and their reported activities.

| Analogue | Modification | Biological Activity | Reference |

| Sperabillin A | - | Broad-spectrum antibacterial activity | [2][3] |

| Sperabillin C | (2E,4E)-hexa-2,4-dienoyl side chain | Similar activity to Sperabillin A | [5] |

| Hexanoyl-sperabillin | Saturated side chain | Reduced antibacterial activity | [6] |

| De-amidino-sperabillin | Removal of the amidino group | Reduced antibacterial activity | [6] |

| Muconic acid dimer | Dimerization via muconic acid linker | Improved activity against Gram-negative bacteria | [6] |

Mechanism of Action

Sperabillin A exerts its potent antibacterial effect by concurrently inhibiting multiple essential biosynthetic pathways in bacteria: DNA synthesis, RNA synthesis, protein synthesis, and cell wall synthesis.[2][3] This multi-target mechanism is a key feature that distinguishes it from many existing antibiotics and makes it a promising candidate to overcome resistance. The precise molecular targets within these pathways have not yet been fully elucidated.

Visualizations

Total Synthesis Workflow

Caption: Workflow of the total synthesis of Sperabillin A.

Mechanism of Action: Multi-Target Inhibition

Caption: Multi-target inhibition mechanism of Sperabillin A.

Conclusion

The successful total synthesis of Sperabillin A by Allmendinger, Bauschke, and Paintner represents a landmark achievement in synthetic organic chemistry. Their elegant and stereocontrolled route provides a robust framework for the synthesis of this potent antibiotic and opens the door for the creation of novel analogues with potentially enhanced pharmacological profiles. The multi-target mechanism of action of Sperabillin A makes it a compelling candidate for further investigation in the fight against antibiotic resistance. This technical guide serves as a comprehensive resource for researchers in the fields of medicinal chemistry, drug discovery, and infectious diseases, providing the foundational knowledge necessary to build upon this important work.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Sperabillins, new antibacterial antibiotics with potent in vivo activity. Taxonomy, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 5. researchgate.net [researchgate.net]